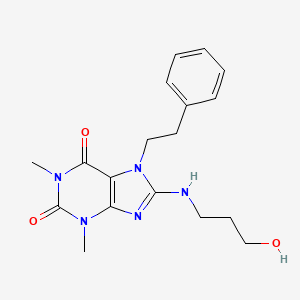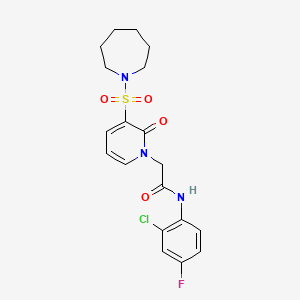![molecular formula C18H18FNO4S B2365816 methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327171-77-6](/img/structure/B2365816.png)
methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is an organic compound known for its versatile chemical properties. It belongs to the family of sulfonyl acrylates, which are characterized by their distinctive sulfonyl and acrylate groups. The presence of the fluorine and ethylphenyl groups in this molecule imparts unique reactivity and potential for various applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate typically involves a multistep reaction sequence. One common method is the Michael addition reaction. This involves the reaction between methyl acrylate and 4-ethylphenylamine under basic conditions to form the intermediate adduct. The subsequent step involves introducing the sulfonyl group via a sulfonation reaction using 2-fluorobenzenesulfonyl chloride. These reactions are typically conducted under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors that allow for precise control over reaction parameters. The process might utilize catalysts and solvents to enhance reaction rates and selectivity. Standard techniques like distillation and crystallization are used for purification, ensuring that the final product meets the necessary specifications for use in various applications.
化学反応の分析
Types of Reactions: Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is largely influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating properties of the amino group.
Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, often under acidic conditions. Reduction reactions might utilize hydrogenation catalysts such as palladium on carbon. Substitution reactions can be facilitated by nucleophiles like hydroxide ions or organometallic reagents under anhydrous conditions.
Major Products Formed: Depending on the reaction conditions, the major products can include derivatives where the sulfonyl or amino groups have been modified or substituted. These products often have significant variations in physical and chemical properties, making them suitable for different applications in research and industry.
科学的研究の応用
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is extensively used in various fields due to its unique structure and reactivity. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, its derivatives can act as inhibitors or modulators of enzymatic activities, making it valuable in drug discovery and development. In medicine, it may be explored for its potential therapeutic properties, particularly in oncology and anti-inflammatory treatments. In industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
作用機序
The compound exerts its effects through various molecular mechanisms. The sulfonyl group can interact with biological targets such as enzymes, inhibiting their activity by forming stable sulfonamide bonds. The amino group can participate in hydrogen bonding and other non-covalent interactions, modulating the compound's binding affinity to its targets. The fluorine atom can influence the compound's lipophilicity and membrane permeability, enhancing its biological activity and pharmacokinetic profile.
類似化合物との比較
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate stands out due to its combination of functional groups, which imparts a unique set of chemical and biological properties. Similar compounds might include other sulfonyl acrylates and amino acrylates, such as methyl 2-[(4-ethylphenyl)amino]-3-[(2-methylphenyl)sulfonyl]acrylate or methyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-chlorophenyl)sulfonyl]acrylate. The uniqueness of this compound lies in its specific functional group arrangement, which provides a distinctive balance of reactivity and stability.
This detailed breakdown captures the essence of this compound's chemistry, preparation, and applications. It showcases the versatility and potential impact of this compound in various scientific and industrial domains.
特性
IUPAC Name |
methyl (E)-3-(4-ethylanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-3-13-8-10-14(11-9-13)20-12-17(18(21)24-2)25(22,23)16-7-5-4-6-15(16)19/h4-12,20H,3H2,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXRODQKRKGLGB-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)



![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365739.png)
![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)


![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)


